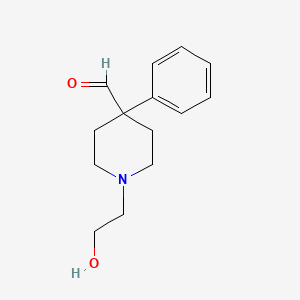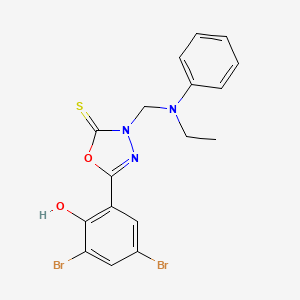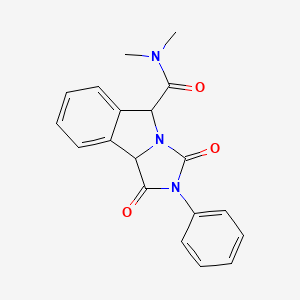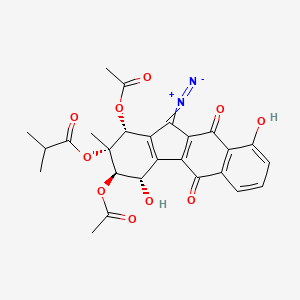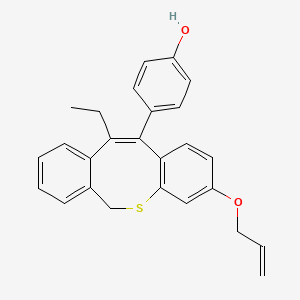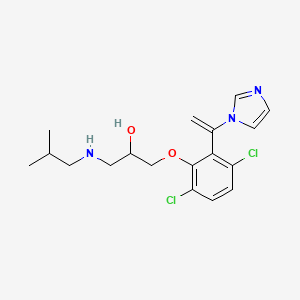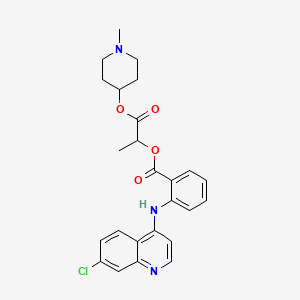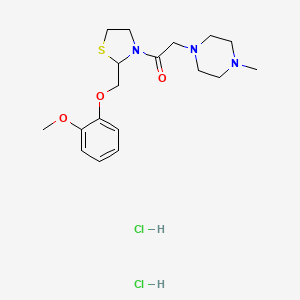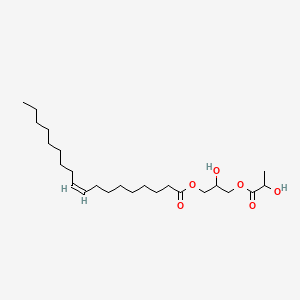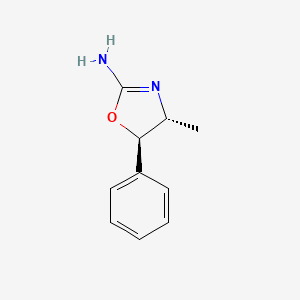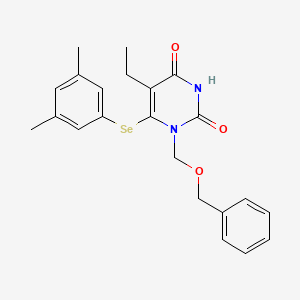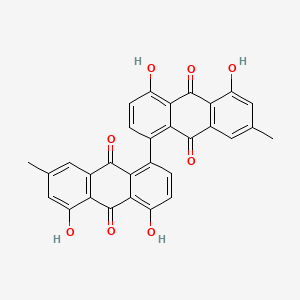
(1,1'-Bianthracene)-9,9',10,10'-tetrone, 4,4',5,5'-tetrahydroxy-7,7'-dimethyl-, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)-: is a complex organic compound with a unique structure that includes multiple anthracene units and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- typically involves multi-step organic reactions. The process often starts with the preparation of the anthracene units, followed by the introduction of hydroxyl and methyl groups through various chemical reactions. Common reagents used in these steps include strong oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its unique structure may offer advantages in targeting specific biological pathways.
Industry: In industry, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Anthracene: A simpler structure with three fused benzene rings.
Tetracene: Similar to anthracene but with an additional benzene ring.
Pentacene: Contains five fused benzene rings, offering different electronic properties.
Uniqueness: The uniqueness of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- lies in its multiple hydroxyl and methyl groups, which provide distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
特性
CAS番号 |
18693-26-0 |
|---|---|
分子式 |
C30H18O8 |
分子量 |
506.5 g/mol |
IUPAC名 |
5-(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-7-15-21(19(33)9-11)29(37)25-17(31)5-3-13(23(25)27(15)35)14-4-6-18(32)26-24(14)28(36)16-8-12(2)10-20(34)22(16)30(26)38/h3-10,31-34H,1-2H3 |
InChIキー |
PTEBGWHDOZFDET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)C4=C5C(=C(C=C4)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


